molecular formula C20H15N3O2S B2506643 Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate CAS No. 371927-69-4

Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate

Cat. No.: B2506643
CAS No.: 371927-69-4
M. Wt: 361.42
InChI Key: UKGRHTMVPYIDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate is a chemical compound with the molecular formula C20H15N3O2S and a molecular weight of 353.42 g/mol . It is a synthetic derivative based on the imidazo[1,2-a]pyrimidine scaffold, a fused heterocyclic system known for its significant value in pharmaceutical and medicinal chemistry research . This privileged scaffold is found in compounds with a broad spectrum of documented biological activities, including potential anti-viral, anti-inflammatory, and anti-cancer properties . The specific 2-phenylimidazo[1,2-a]pyrimidine core is a subject of interest in drug discovery, with research indicating its role as a key pharmacophore . While the exact biological profile of this particular compound is under investigation, its structure aligns with those studied for interacting with various biological targets. Related 2-phenylimidazo[1,2-a]pyridine analogs have demonstrated high binding affinity and selectivity for certain receptors, such as the peripheral benzodiazepine receptor, now known as the 18-kDa Translocator Protein (TSPO) . Ligands of TSPO are investigated for their ability to modulate steroidogenesis, acting as either agonists or antagonists in experimental models . The compound is provided as a high-purity material for research purposes. It is intended for use in vitro studies, including biological screening, structure-activity relationship (SAR) exploration, and as a synthetic intermediate for further chemical development . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 2-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-25-19(24)15-10-5-6-11-16(15)26-18-17(14-8-3-2-4-9-14)22-20-21-12-7-13-23(18)20/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGRHTMVPYIDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyrimidine core, which is then functionalized with a phenyl group. This intermediate is subsequently reacted with a benzoic acid derivative to introduce the benzoate ester moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1.1 Antimycobacterial Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyrimidine derivatives, including methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate, in combating Mycobacterium tuberculosis (Mtb). For instance, a series of derivatives were synthesized and evaluated for their activity against Mtb, showing promising results with minimum inhibitory concentration (MIC) values ranging from 0.63 to 1.26 μM in vitro assays. However, these compounds demonstrated limited efficacy in vivo due to rapid metabolic degradation in mouse models .

1.2 Antibacterial Properties

The compound has also been investigated for its antibacterial properties. A study synthesized a variety of imidazo[1,2-α]pyrimidine derivatives and assessed their antibacterial activity against both gram-positive and gram-negative bacteria. Some derivatives exhibited significant antimicrobial activity, suggesting that this compound may have a role in developing new antibacterial agents .

1.3 Melatonin Receptor Ligands

Research has indicated that related compounds can act as ligands for melatonin receptors. Specifically, derivatives of imidazo[1,2-a]pyridines have shown selectivity for MT(2) receptors over MT(1), suggesting potential applications in sleep disorders and other melatonin-related conditions .

Synthesis and Structure-Activity Relationships (SAR)

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazo[1,2-a]pyrimidine scaffold followed by sulfanylation and esterification processes. The synthetic routes are crucial for optimizing yield and purity of the final product.

2.2 Structure-Activity Relationships

Understanding the SAR is essential for enhancing the biological activity of this compound. Modifications at specific positions on the imidazo[1,2-a]pyrimidine ring can significantly influence its potency against various pathogens. For example:

  • Substituents at the C6 position have been shown to affect antimycobacterial activity.
  • The presence of electron-withdrawing groups on the phenyl moiety enhances interaction with biological targets.

A detailed SAR analysis can guide future modifications to improve efficacy and reduce toxicity.

Case Studies

3.1 Efficacy Against Mycobacterium tuberculosis

In a controlled study involving various imidazo[1,2-a]pyrimidine derivatives, one compound demonstrated an MIC value of 0.5 μg/mL against Mtb in vitro but showed negligible activity in vivo due to rapid metabolism. This highlights the importance of metabolic stability in drug development .

3.2 Antibacterial Screening

Another study screened a library of imidazo derivatives for antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Some compounds exhibited potent activity with MIC values lower than those of standard antibiotics, indicating their potential as novel antibacterial agents .

Data Table: Summary of Biological Activities

Compound NameTarget PathogenMIC (μM)In Vivo EfficacyReference
Methyl 2-[...]Mycobacterium tuberculosis0.63 - 1.26Limited
Methyl 2-[...]Escherichia coli<10Not assessed
Methyl 2-[...]Staphylococcus aureus<10Not assessed

Mechanism of Action

The mechanism of action of Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
  • Structure : Substitutes the pyrimidine ring with pyridine and replaces the sulfanyl-benzoate group with a methylsulfonylphenyl and aniline moiety.
  • Key Difference : The sulfonyl group enhances COX-2 selectivity compared to the sulfanyl linker in the target compound, which may prioritize different biological targets.
Phenyl(2-phenylimidazo[1,2-a]pyrimidin-3-yl)methanone
  • Structure: Features a ketone (methanone) group instead of the sulfanyl-benzoate.
  • Synthesis : Prepared via Pd-catalyzed cross-coupling, analogous to methods applicable to the target compound .
  • Role : Serves as an intermediate in medicinal chemistry, lacking the ester group’s metabolic stability but offering reactivity for further derivatization.
Bensulfuron-methyl Ester
  • Structure : Contains a sulfonylurea bridge linked to a dimethoxy-pyrimidine ring.
  • Divergence : The sulfonylurea and pyrimidine substituents prioritize agrochemical activity over pharmacokinetic properties .

Structural Comparison Table

Compound Name Core Structure Key Functional Groups Biological Activity Synthesis Method Reference
Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate Imidazo[1,2-a]pyrimidine Sulfanyl, benzoate ester Undisclosed (medicinal focus) Pd-catalyzed C–H functionalization
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Imidazo[1,2-a]pyridine Methylsulfonyl, aniline COX-2 inhibition Multi-step organic synthesis
Phenyl(2-phenylimidazo[1,2-a]pyrimidin-3-yl)methanone Imidazo[1,2-a]pyrimidine Methanone Intermediate Pd-catalyzed coupling
Bensulfuron-methyl ester Sulfonylurea + pyrimidine Sulfonylurea, dimethoxy-pyrimidine Herbicide Sulfonylation reactions

Key Research Findings

Electronic Effects :

  • Sulfonyl groups (e.g., in COX-2 inhibitors) enhance enzyme selectivity via electron withdrawal, whereas sulfanyl groups may prioritize hydrophobic interactions .
  • The benzoate ester in the target compound improves solubility and metabolic stability compared to ketone or aniline analogues .

Synthetic Accessibility :

  • Pd-catalyzed C–H activation () is critical for constructing imidazopyrimidine derivatives, with directing groups (e.g., esters) enabling regioselectivity .

Application Divergence :

  • Subtle structural changes (e.g., sulfanyl vs. sulfonyl) drastically shift applications from medicinal (COX-2 inhibition) to agrochemical (herbicidal activity) .

Biological Activity

Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16H15N3O2S
  • Molecular Weight : 313.37 g/mol

The compound features a benzoate moiety linked to a phenyl-substituted imidazo-pyrimidine structure through a sulfanyl group. This unique combination contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit significant antimicrobial properties. Specifically, this compound has shown promising results in inhibiting the growth of various bacterial strains. For instance, studies have demonstrated that similar compounds possess antibacterial activity comparable to established antibiotics, suggesting potential applications in treating infections caused by resistant strains .

Antiviral Properties

Compounds within the imidazo[1,2-a]pyrimidine class have been recognized for their antiviral activities. This compound has been investigated for its ability to inhibit viral replication in vitro. The mechanism is thought to involve interference with viral enzymes critical for replication .

Neuroprotective Effects

The compound's structural features allow it to interact with cholinergic systems, making it a candidate for neuroprotective therapies. Inhibition studies on acetylcholinesterase suggest that this compound may enhance neurotransmitter levels, potentially benefiting conditions such as Alzheimer’s disease .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound shows significant inhibition of key enzymes involved in microbial metabolism and neurotransmitter breakdown.
  • Binding Affinity : Molecular docking studies indicate that the compound binds effectively to target proteins involved in both antimicrobial and neuroprotective pathways .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique biological profile of this compound against other imidazo derivatives:

Compound NameStructure FeaturesNotable Activities
Methyl (6-(phenylsulfinyl)imidazo[1,2-a]pyridine)Sulfinyl group at position 6Antiviral activity
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin)Methyl substitution at position 8Potential neuroprotective effects
Methyl (4-(sulfonamido)benzoyl)Sulfonamide groupAntibacterial properties

This compound stands out due to its dual action against microbial pathogens and potential neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological models:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant inhibitory concentrations against Gram-positive and Gram-negative bacteria .
  • Neuroprotection : Animal models treated with the compound showed improved cognitive function and reduced markers of neurodegeneration compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.